4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde

Catalog No.
S1528097
CAS No.
114393-97-4
M.F
C16H17NO2
M. Wt
255.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde

CAS Number

114393-97-4

Product Name

4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde

IUPAC Name

4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

InChI

InChI=1S/C16H17NO2/c1-2-13-3-6-15(17-11-13)9-10-19-16-7-4-14(12-18)5-8-16/h3-8,11-12H,2,9-10H2,1H3

InChI Key

NTSWGSRJHHXHBB-UHFFFAOYSA-N

SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C=O

Synonyms

4-[2-(5-Ethyl-3-pyridyl)ethoxy]benzaldehyde;

Canonical SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C=O

4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde (CAS 114393-97-4) is a core advanced intermediate primarily utilized in the synthesis of Pioglitazone, a thiazolidinedione-class antidiabetic agent. Its established role is to serve as the direct aldehyde precursor for the Knoevenagel condensation reaction with 2,4-thiazolidinedione. This reaction forms the benzylidene intermediate, which is subsequently reduced to yield the final Pioglitazone active pharmaceutical ingredient (API). The procurement of this specific aldehyde is therefore central to one of the most common and commercially relevant manufacturing routes for Pioglitazone.

In a validated pharmaceutical manufacturing process, substituting 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde is not a straightforward decision. Using close structural analogs, such as thia-analogs where the ethoxy linkage is replaced by a thioether, has been shown to result in compounds with decreased biological activity, defeating the synthetic objective. More critically from a procurement and process standpoint, adopting an entirely different synthetic route that bypasses this aldehyde—for instance, one starting from a substituted aniline—would necessitate a complete re-validation of the manufacturing process, including new impurity profiling and regulatory filings. Such a change represents a significant investment in time and resources, making this specific aldehyde non-interchangeable within its established synthesis pathway.

Processability Advantage: Crystalline Salt Forms Enable Superior Handling and Purity vs. Oily Free Base

A key challenge in the synthesis of 4-(2-(5-ethyl-2-pyridinyl)-ethoxy)-benzaldehyde is the nature of the isolated product. The free base form is documented as an "oily residue" that requires purification by column chromatography, a technique ill-suited for large-scale industrial production. In contrast, process innovations demonstrate that salt forms of this aldehyde, such as the oxalate or hydrochloride salt, can be isolated as stable, crystalline solids. For example, the oxalate salt was precipitated and filtered to yield a solid with 98.2% HPLC purity, while the HCl salt was isolated with 96% purity, bypassing the need for chromatography.

Evidence DimensionIsolated Purity & Physical Form
Target Compound DataFree Base: "Oily residue" requiring column chromatography for purification.
Comparator Or BaselineOxalate Salt Form: Crystalline solid with 98.2% HPLC purity isolated via filtration.
Quantified DifferenceA high-purity, easily handled crystalline solid vs. an impure oil requiring resource-intensive purification.
ConditionsPost-synthesis isolation and purification as described in patent literature.

Procuring a high-purity, crystalline solid drastically simplifies material handling, improves batch-to-batch consistency, and is better suited for GMP environments than purifying an oily intermediate.

Precursor Suitability: Enabling High-Yield Conversion to Downstream Intermediate

The primary function of this aldehyde is to undergo Knoevenagel condensation to form the 5-benzylidene-2,4-thiazolidinedione intermediate. The efficiency of this specific conversion is a critical parameter for the overall process economy. Published data indicates that this reaction proceeds in high yield, with optimized processes achieving between 77.0% and 95.0% yield for the benzylidene product. This high conversion rate is a key advantage of utilizing this specific, well-established synthetic pathway.

Evidence DimensionReaction Yield of Knoevenagel Condensation
Target Compound Data77.0% - 95.0% yield
Comparator Or BaselineAlternative multi-step routes which do not rely on this specific high-yield condensation.
Quantified DifferenceDemonstrated high-yield, single-step transformation.
ConditionsKnoevenagel condensation with 2,4-thiazolidinedione, as cited in patent literature reviewing prior art.

A high and reliable yield in this key transformation step maximizes material efficiency, simplifies purification, and directly reduces the manufacturing cost of the final Pioglitazone API.

Purity-Linked Usability: Direct Impact on Final API Impurity Profile

This compound is not only a precursor but is also recognized as a specified process impurity in the final Pioglitazone drug substance, often designated as 'Pioglitazone Aldehyde Impurity' or 'Pioglitazone Process Impurity 1'. The level of this unreacted starting material in the final API is a critical quality attribute that is strictly monitored under pharmacopeial guidelines. Therefore, the purity of the procured aldehyde is of utmost importance.

Evidence DimensionStatus as a Known API Process Impurity
Target Compound DataFormally listed as a process-related impurity of Pioglitazone.
Comparator Or BaselineRegulatory limits for specified impurities in the final Pioglitazone API.
Quantified DifferenceThe purity of this starting material directly correlates with the level of a key, named impurity in the final API.
ConditionsGMP manufacturing and quality control testing of Pioglitazone.

Using a high-purity, well-characterized grade of this precursor is essential for minimizing impurities in the final drug product, ensuring compliance with regulatory standards, and avoiding costly batch failures.

Large-Scale GMP Manufacturing of Pioglitazone API

This compound's established role in a high-yield condensation reaction and the availability of high-purity, solid forms make it the precursor of choice for validated, industrial-scale production of Pioglitazone where process control, reproducibility, and impurity management are critical.

Process Optimization for Thiazolidinedione-Class Compounds

As a stable, well-characterized aldehyde, it serves as an ideal starting material for process development and optimization studies aimed at improving the efficiency and environmental footprint of Knoevenagel condensations, a key reaction in the synthesis of many thiazolidinedione drugs.

Synthesis of Analytical Reference Standards and Impurity Markers

Given its status as a known process impurity, this aldehyde is essential for the synthesis of analytical reference standards used to validate HPLC and LC-MS methods for the quality control testing of Pioglitazone drug substance and finished drug products.

XLogP3

3.1

Other CAS

114393-97-4

Wikipedia

4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzyaldehyde

Dates

Last modified: 08-15-2023

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